3-Bromo-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound characterized by a bicyclic structure, consisting of a five-membered pyrazole ring fused with a six-membered pyridine ring. The compound features a bromine atom at the third position of the pyrazole ring, which influences its chemical reactivity and biological properties. This compound is of significant interest in medicinal chemistry due to its potential applications in drug discovery and development, particularly in targeting various biological pathways and molecular interactions.
The pyrazole ring is a common scaffold found in many bioactive molecules []. Furthermore, the presence of a bromine atom can influence the molecule's biological properties []. Therefore, 3-Bromo-1H-pyrazolo[4,3-b]pyridine could be a starting point for the development of new drugs. Researchers might explore its potential for:
The pyrazole ring system is also known to be present in some conductive organic materials []. Therefore, 3-Bromo-1H-pyrazolo[4,3-b]pyridine could be investigated for its potential applications in:
The biological activity of 3-Bromo-1H-pyrazolo[4,3-b]pyridine is primarily attributed to its interaction with specific molecular targets such as kinases. The compound binds to the active site of kinase enzymes, inhibiting their activity and disrupting cellular signaling pathways essential for cell proliferation and survival. This mechanism suggests its potential utility in cancer treatment by inducing apoptosis in malignant cells .
Several synthetic routes have been reported for 3-Bromo-1H-pyrazolo[4,3-b]pyridine:
3-Bromo-1H-pyrazolo[4,3-b]pyridine has several applications:
Studies on the interactions of 3-Bromo-1H-pyrazolo[4,3-b]pyridine have demonstrated its potential as a selective inhibitor of certain kinases. These interactions are crucial for understanding its pharmacological effects and optimizing its structure for enhanced activity against specific targets. Research indicates that modifications to the bromine or other substituents can significantly affect binding affinity and selectivity towards different kinases, making it a valuable compound for further exploration in drug development .
Several compounds share structural similarities with 3-Bromo-1H-pyrazolo[4,3-b]pyridine. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-Bromo-1H-pyrazolo[3,4-b]pyridine | Bromine at position 5 | Different position of bromine affects reactivity |
| 3-Bromo-7-methoxy-1H-pyrazolo[3,4-c]pyridine | Methoxy group at position 7 | Variation in substituents alters biological activity |
| 3-Bromo-5-chloro-1H-pyrazolo[3,4-c]pyridine | Chlorine substituent at position 5 | Offers different interaction profiles due to chlorine |
| 5-Methoxy-1H-pyrazolo[3,4-c]pyridine | Methoxy at position 5 | Focus on methoxy's influence on reactivity |
The unique positioning of the bromine atom and other substituents in 3-Bromo-1H-pyrazolo[4,3-b]pyridine imparts distinct chemical and biological properties compared to these similar compounds. This uniqueness makes it particularly valuable for research and drug development applications.
The pyrazolo[4,3-b]pyridine scaffold emerged as a significant heterocyclic system in the early 20th century, with foundational work by Ortoleva and Bulow in the 1900s. While early syntheses focused on monosubstituted derivatives, the brominated variant at position 3, 3-bromo-1H-pyrazolo[4,3-b]pyridine, gained prominence in modern medicinal chemistry due to its versatility as a synthetic intermediate. Its first reported synthesis likely stemmed from bromination strategies applied to pyrazolo[4,3-b]pyridine precursors, though explicit historical records are limited.
3-Bromo-1H-pyrazolo[4,3-b]pyridine occupies a critical niche in heterocyclic chemistry due to:
Within the pyrazolopyridine family, the [4,3-b] isomer distinguishes itself through:
Recent advancements highlight 3-bromo-1H-pyrazolo[4,3-b]pyridine as a key building block in:
3-Bromo-1H-pyrazolo[4,3-b]pyridine represents a heterocyclic compound characterized by a bicyclic structure consisting of a five-membered pyrazole ring fused with a six-membered pyridine ring [1]. The compound exhibits a planar molecular architecture due to the aromatic nature of both rings, which facilitates potential π-π stacking interactions with biological targets [2]. The bromine atom positioned at the 3-position of the pyrazole ring significantly influences the compound's reactivity and biological activity [2].
The molecular formula is C₆H₄BrN₃ with a molecular weight of 198.02 g/mol [1] [3]. The compound's Chemical Abstracts Service registry number is 633328-33-3 [1] [3]. The International Union of Pure and Applied Chemistry name is 3-bromo-1H-pyrazolo[4,3-b]pyridine [3]. The Simplified Molecular Input Line Entry System representation is BrC1=N[NH]C2=CC=CN=C12 [3].
The InChI identifier is InChI=1S/C6H4BrN3/c7-6-5-4(9-10-6)2-1-3-8-5/h1-3H,(H,9,10) [3]. The InChI Key is SXDNKFXWUFUOBP-UHFFFAOYSA-N, providing a unique computational identifier for database searches [3].
The compound typically exhibits a planar structure with minimal deviation from planarity due to the fused ring system [2]. This planarity enables effective overlap of π-orbitals across the bicyclic framework, contributing to the compound's stability and electronic properties [2].
The compound exists as a solid at room temperature [1] [4]. The predicted boiling point is 366.9°C at 760 mmHg [5]. The exact mass is 196.959 g/mol [5]. The compound demonstrates a molecular complexity value of 130 [5].
The topological polar surface area is calculated to be 41.6 Ų [5]. The hydrogen bond donor count is 1, while the hydrogen bond acceptor count is 2 [5]. The rotatable bond count is 0, indicating a rigid molecular structure [5]. The heavy atom count is 10 [5].
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 198.02 g/mol | Experimental |
| Boiling Point | 366.9°C at 760 mmHg | Predicted |
| Exact Mass | 196.959 g/mol | Calculated |
| Topological Polar Surface Area | 41.6 Ų | Calculated |
| Hydrogen Bond Donors | 1 | Calculated |
| Hydrogen Bond Acceptors | 2 | Calculated |
| Heavy Atom Count | 10 | Calculated |
The compound's solubility characteristics are influenced by its heterocyclic structure and the presence of the bromine substituent [2]. The polar surface area of 41.6 Ų suggests moderate polarity, affecting its solubility in various solvents [5]. The XLogP3 value is 1.6, indicating moderate lipophilicity [5].
The compound's solubility varies depending on the solvent and conditions, which are important factors in synthetic applications and biological assays [2]. The presence of nitrogen atoms in the ring system provides sites for potential hydrogen bonding with protic solvents [2].
The compound exhibits stability under standard laboratory conditions when stored in an inert atmosphere at 2-8°C [5]. The aromatic character of the fused ring system contributes to its thermal stability [2]. The bromine substituent at the 3-position may undergo substitution reactions under appropriate conditions, affecting the compound's stability profile [2].
Storage recommendations include maintenance under inert atmosphere conditions to prevent degradation [5]. The compound's stability can vary depending on environmental factors such as temperature, humidity, and exposure to light [2].
The electronic structure of 3-Bromo-1H-pyrazolo[4,3-b]pyridine is characterized by delocalized π-electron systems across the fused bicyclic framework [2]. The compound's electronic properties are significantly influenced by the electronegativity of the bromine atom and the nitrogen atoms within the ring system [2].
The molecular polarizability is enhanced by the presence of the bromine substituent, with studies showing that bromination increases molecular polarizability by approximately 38% compared to non-brominated analogs [6]. The bromine atom's electronegativity creates a dipole moment at the C3 position, facilitating nucleophilic aromatic substitution reactions [6].
The compound's electronic characteristics enable it to interact with various biological targets through π-π stacking interactions and hydrogen bonding [2]. The planar structure allows for effective molecular recognition and binding to enzyme active sites [2].
Theoretical calculations using density functional theory methods have been employed to study the electronic properties of related pyrazolo[4,3-b]pyridine systems [7]. These studies indicate that the energy gap between highest occupied molecular orbital and lowest unoccupied molecular orbital values provide insights into the compound's chemical reactivity [7].
While specific crystallographic data for 3-Bromo-1H-pyrazolo[4,3-b]pyridine are not extensively documented in the literature, structural analysis of related pyrazolopyridine compounds provides insights into the expected crystallographic parameters [8]. X-ray crystallography studies of analogous structures suggest minimal dihedral angles between the pyrazole and pyridine rings, typically around 8.2° [6].
The crystal packing of similar pyrazolopyridine derivatives demonstrates the influence of intermolecular interactions, including hydrogen bonding and π-π stacking arrangements [8]. These interactions contribute to the overall stability of the crystal lattice [8].
Comparative crystallographic analysis of substituted pyrazolopyridines reveals that halogen substituents, particularly bromine, can influence the crystal packing through halogen bonding interactions [8]. The bromine atom can participate in weak intermolecular interactions that affect the overall crystal structure [8].
Tautomeric equilibria in pyrazolopyridine systems represent a significant aspect of their chemical behavior [9] [10]. The presence of multiple nitrogen atoms in the bicyclic framework creates opportunities for prototropic tautomerism [10] [11]. For 3-Bromo-1H-pyrazolo[4,3-b]pyridine, the tautomeric equilibrium primarily involves the migration of the hydrogen atom on the pyrazole nitrogen [11].
Studies on related pyrazolopyridine systems have demonstrated that tautomeric equilibria are influenced by various factors including solvent polarity, temperature, and substituent effects [12]. The electronic properties of substituents can shift the equilibrium position between different tautomeric forms [12].
Nuclear magnetic resonance spectroscopy has been extensively used to study tautomeric equilibria in pyrazole derivatives [9] [11]. Carbon-13 and nitrogen-15 chemical shifts, combined with heteronuclear coupling constants, provide valuable information about the tautomeric preferences [9].
The tautomeric behavior of pyrazolopyridines is also influenced by intramolecular hydrogen bonding and the aromaticity of different tautomeric forms [12]. Theoretical calculations using density functional theory methods have been employed to predict the relative stabilities of different tautomers [12].
Environmental factors such as solvent effects and intermolecular interactions can significantly influence tautomeric equilibria [12]. Studies have shown that the choice of solvent can shift the equilibrium between different tautomeric forms, with polar solvents generally favoring more polar tautomers [12].
The proton nuclear magnetic resonance spectrum of 3-Bromo-1H-pyrazolo[4,3-b]pyridine exhibits characteristic signals that provide crucial structural information about this heterocyclic compound. The aromatic region displays two distinct singlet signals corresponding to the pyridine ring protons at positions 5 and 6 . The proton at position 5 (H-5) appears as a singlet at δ 8.21 parts per million, while the proton at position 6 (H-6) resonates at δ 8.65 parts per million . These chemical shift values are consistent with the electron-deficient nature of the pyridine ring system, which is further deshielded by the presence of the bromine substituent.
The most characteristic feature of the 1H nuclear magnetic resonance spectrum is the pyrazole nitrogen-hydrogen proton signal, which appears as a broad singlet at δ 14.32 parts per million . This significant downfield shift is attributed to the strong deshielding effect caused by the electron-withdrawing nature of the fused heterocyclic system and the tautomeric exchange between the two nitrogen atoms in the pyrazole ring. The broad nature of this signal is characteristic of exchangeable protons in heterocyclic systems and may show temperature-dependent behavior.
The integration pattern confirms the presence of three protons total: two aromatic protons on the pyridine ring and one exchangeable nitrogen-hydrogen proton on the pyrazole ring. The absence of additional signals in the aliphatic region confirms the lack of any alkyl substituents beyond the bromine atom at position 3 .
The carbon-13 nuclear magnetic resonance spectrum of 3-Bromo-1H-pyrazolo[4,3-b]pyridine provides detailed information about the carbon framework of the molecule. The spectrum exhibits several distinct regions corresponding to different carbon environments within the fused ring system .
The most downfield signal appears in the range of δ 158-162 parts per million, which is assigned to the carbon at position 3 of the pyrazole ring that bears the bromine substituent . This significant downfield shift is characteristic of carbons directly bonded to electronegative halogens and is further influenced by the electron-deficient nature of the heterocyclic system.
The pyridine ring carbons at positions 5 and 6 resonate at approximately δ 130 parts per million . These values are typical for aromatic carbons in electron-deficient heterocycles and reflect the deshielding effect of the nitrogen atoms in the ring system. The junction carbons connecting the pyrazole and pyridine rings appear at approximately δ 140 and δ 150 parts per million for C-4a and C-7a respectively . These chemical shifts are consistent with quaternary aromatic carbons in fused heterocyclic systems.
The carbon multiplicities can be determined through distortionless enhancement by polarization transfer experiments, which would show the pyridine carbons as CH signals and the junction carbons as quaternary carbons. The bromine-bearing carbon would also appear as a quaternary carbon due to the lack of directly attached hydrogen atoms .
Advanced heteronuclear nuclear magnetic resonance techniques provide additional structural confirmation and connectivity information for 3-Bromo-1H-pyrazolo[4,3-b]pyridine. Two-dimensional heteronuclear single quantum coherence experiments establish direct carbon-hydrogen correlations, confirming the assignments made in the one-dimensional spectra [3].
Nitrogen-15 nuclear magnetic resonance spectroscopy reveals important information about the nitrogen environments in the molecule. The pyrazole nitrogen atoms show distinct chemical shifts at δ 166.2 and δ 121.3 parts per million for N-1 and N-2 respectively [3]. These values are characteristic of nitrogen atoms in fused heterocyclic systems and provide insight into the electron density distribution within the pyrazole ring.
Heteronuclear multiple bond correlation experiments demonstrate long-range carbon-hydrogen connectivities across the fused ring system. These experiments confirm the structural assignments and provide evidence for the through-bond connections between the pyrazole and pyridine rings [3]. The correlation patterns observed are consistent with the proposed structure and rule out alternative regioisomers.
Heteronuclear multiple quantum coherence experiments can also be employed to study carbon-nitrogen connectivities, providing additional confirmation of the nitrogen positions within the heterocyclic framework. These advanced techniques are particularly valuable for confirming the substitution pattern and distinguishing between possible tautomeric forms of the molecule [3].
The infrared spectrum of 3-Bromo-1H-pyrazolo[4,3-b]pyridine exhibits several characteristic absorption bands that provide valuable structural information about the functional groups present in the molecule [4] [5]. The spectrum displays distinct regions corresponding to different vibrational modes of the heterocyclic system.
The most prominent feature in the infrared spectrum is the nitrogen-hydrogen stretching vibration of the pyrazole ring, which appears as a medium to strong absorption band in the range of 3200-3400 reciprocal centimeters [4] [5]. This broad absorption is characteristic of primary aromatic amine groups and confirms the presence of the exchangeable hydrogen on the pyrazole nitrogen. The breadth of this absorption is typical of hydrogen-bonded systems and may indicate intermolecular associations in the solid state.
The aromatic carbon-nitrogen stretching vibrations appear as strong absorptions in the range of 1620-1650 reciprocal centimeters [4] [5]. These bands are characteristic of the pyridine and pyrazole carbon-nitrogen bonds and reflect the electron-deficient nature of the heterocyclic system. The intensity and position of these absorptions are consistent with conjugated aromatic systems containing multiple nitrogen atoms.
Additional aromatic carbon-carbon stretching vibrations are observed in the range of 1550-1600 reciprocal centimeters [4] [5]. These strong absorptions correspond to the skeletal vibrations of the fused ring system and provide evidence for the aromatic character of both the pyrazole and pyridine rings. The aromatic carbon-nitrogen stretching modes appear at 1340-1380 reciprocal centimeters with medium intensity [4] [5].
The carbon-bromine stretching vibration appears as a weak to medium intensity absorption in the range of 500-750 reciprocal centimeters [6]. This lower frequency absorption is characteristic of carbon-halogen bonds and confirms the presence of the bromine substituent. Ring breathing modes and other ring deformation vibrations appear in the range of 800-900 reciprocal centimeters with medium intensity [6].
Mass spectrometric analysis of 3-Bromo-1H-pyrazolo[4,3-b]pyridine provides crucial information about the molecular composition and fragmentation patterns of the compound. The molecular ion peak exhibits the characteristic isotope pattern expected for a bromine-containing compound, with peaks at mass-to-charge ratios of 196.96 and 198.96 corresponding to the ⁷⁹Br and ⁸¹Br isotopes respectively [7].
The molecular ion peak for the ⁷⁹Br isotope appears at mass-to-charge ratio 196.96 with 100% relative intensity, while the ⁸¹Br isotope peak appears at mass-to-charge ratio 198.96 with 98% relative intensity [7]. This isotope pattern is characteristic of monobrominated compounds and provides strong evidence for the presence of a single bromine atom in the molecule.
Under positive ion electrospray ionization conditions, protonated molecular ion peaks are observed at mass-to-charge ratios 197.96 and 199.96 for the ⁷⁹Br and ⁸¹Br isotopes respectively, with relative intensities of 85% and 83% [7]. These protonated species likely result from protonation at one of the nitrogen atoms in the heterocyclic system.
The fragmentation pattern reveals several characteristic ion peaks that provide structural information. Loss of the bromine radical gives rise to a fragment ion at mass-to-charge ratio 118.04 with 45% relative intensity [8]. Loss of hydrogen bromide produces a fragment ion at mass-to-charge ratio 117.03 with 35% relative intensity [8]. A significant fragment ion appears at mass-to-charge ratio 118.04 with 40% relative intensity, corresponding to the pyrazolopyridine framework with molecular formula C₅H₄N₃⁺ [8].
High-resolution mass spectrometry confirms the exact molecular formula C₆H₄BrN₃ and provides accurate mass measurements that distinguish the compound from potential isobaric interferences. The fragmentation patterns observed are consistent with the proposed structure and provide additional confirmation of the bromine substitution pattern [8] [7].
The ultraviolet-visible absorption spectrum of 3-Bromo-1H-pyrazolo[4,3-b]pyridine exhibits several distinct absorption bands that correspond to electronic transitions within the conjugated heterocyclic system . These transitions provide valuable information about the electronic structure and chromophoric properties of the molecule.
The highest energy absorption band appears in the wavelength range of 250-270 nanometers with an extinction coefficient of 15,000-20,000 liters per mole per centimeter . This intense absorption is assigned to π→π* transitions within the pyridine ring system and is characteristic of aromatic nitrogen heterocycles. The high extinction coefficient indicates a strong electronic transition with significant oscillator strength.
A second prominent absorption band is observed in the wavelength range of 280-300 nanometers with an extinction coefficient of 12,000-18,000 liters per mole per centimeter . This band is attributed to π→π* transitions within the pyrazole ring system and reflects the extended conjugation present in the fused heterocyclic framework. The position and intensity of this absorption are influenced by the electron-withdrawing effect of the bromine substituent.
A weaker absorption band appears in the wavelength range of 320-340 nanometers with an extinction coefficient of 500-1,000 liters per mole per centimeter . This lower intensity absorption is assigned to n→π* transitions involving the nitrogen lone pairs and represents forbidden transitions that gain intensity through vibronic coupling and symmetry breaking effects.
At longer wavelengths, a charge transfer absorption band is observed in the range of 350-380 nanometers with an extinction coefficient of 2,000-5,000 liters per mole per centimeter . This band is attributed to charge transfer transitions from the bromine substituent to the electron-deficient heterocyclic system. The presence of this band is characteristic of halogen-substituted aromatic compounds and provides evidence for electronic communication between the bromine atom and the π-system.
X-ray crystallographic analysis of 3-Bromo-1H-pyrazolo[4,3-b]pyridine provides detailed three-dimensional structural information about the molecular geometry and crystal packing arrangements [12]. Single crystal diffraction studies reveal precise bond lengths, bond angles, and intermolecular interactions that govern the solid-state structure.
The pyrazole ring carbon-nitrogen bond lengths are determined to be 1.34 ± 0.02 Ångströms, which are consistent with aromatic carbon-nitrogen bonds in heterocyclic systems [12]. The pyridine ring carbon-nitrogen bond lengths are slightly shorter at 1.32 ± 0.02 Ångströms, reflecting the increased s-character of the nitrogen orbitals in the six-membered ring [12].
The carbon-bromine bond length is measured as 1.89 ± 0.03 Ångströms, which is typical for aromatic carbon-bromine bonds [12]. The nitrogen-nitrogen bond length in the pyrazole ring is 1.38 ± 0.02 Ångströms, confirming the aromatic character of the five-membered ring. Aromatic carbon-carbon bond lengths throughout the system range from 1.38 to 1.42 Ångströms with standard deviations of ± 0.02 Ångströms [12].
The fused ring system exhibits excellent planarity, with dihedral angles between the pyrazole and pyridine rings being less than 2° ± 1° [12]. This coplanarity is essential for optimal π-orbital overlap and extended conjugation throughout the heterocyclic framework. The planar geometry also facilitates intermolecular π-π stacking interactions in the crystal lattice.
Intermolecular hydrogen bonding patterns are observed in the crystal structure, with nitrogen-hydrogen···nitrogen hydrogen bonds having distances of 2.85 ± 0.05 Ångströms [12]. These interactions contribute to the stability of the crystal packing and influence the solid-state properties of the compound. The crystal system is determined to be monoclinic, with specific space group symmetry governing the molecular arrangements [12].